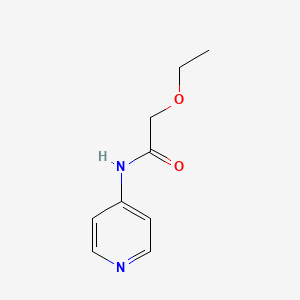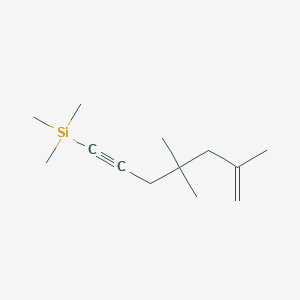
(1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol is an organic compound that features a bromine atom, a trimethylsilyl group, and a hydroxyl group attached to a butenyl chain. This compound is of interest in organic synthesis due to its unique structure and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol can be achieved through several methods. One common approach involves the bromination of a suitable precursor, such as 3-methyl-1-(trimethylsilyl)but-2-en-1-ol, using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
(1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the double bond into a single bond using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products Formed
Substitution: Formation of 3-methyl-1-(trimethylsilyl)but-2-en-1-ol derivatives.
Oxidation: Formation of 2-bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-one.
Reduction: Formation of 2-bromo-3-methyl-1-(trimethylsilyl)butane.
科学的研究の応用
(1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: May be used in the development of novel materials with specific properties.
作用機序
The mechanism of action of (1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons.
類似化合物との比較
Similar Compounds
(1S)-2-Bromo-3-methylbut-2-en-1-ol: Lacks the trimethylsilyl group.
(1S)-2-Bromo-3-methyl-1-(trimethylsilyl)butane: Lacks the double bond.
(1S)-2-Chloro-3-methyl-1-(trimethylsilyl)but-2-en-1-ol: Has a chlorine atom instead of a bromine atom.
Uniqueness
(1S)-2-Bromo-3-methyl-1-(trimethylsilyl)but-2-en-1-ol is unique due to the presence of both a bromine atom and a trimethylsilyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in organic synthesis and research.
特性
CAS番号 |
646501-15-7 |
|---|---|
分子式 |
C8H17BrOSi |
分子量 |
237.21 g/mol |
IUPAC名 |
(1S)-2-bromo-3-methyl-1-trimethylsilylbut-2-en-1-ol |
InChI |
InChI=1S/C8H17BrOSi/c1-6(2)7(9)8(10)11(3,4)5/h8,10H,1-5H3/t8-/m0/s1 |
InChIキー |
ADKZYYSVHLLXPN-QMMMGPOBSA-N |
異性体SMILES |
CC(=C([C@@H](O)[Si](C)(C)C)Br)C |
正規SMILES |
CC(=C(C(O)[Si](C)(C)C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B15167984.png)

![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)





![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)
![N-[(Pyrrolidin-1-yl)methyl]urea](/img/structure/B15168035.png)


![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-(2-methylcyclohexyl)benzene-1-sulfonamide](/img/structure/B15168066.png)
![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)
